molecular formula C22H19F2NO B15187462 1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline CAS No. 96719-68-5

1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline

Cat. No.: B15187462
CAS No.: 96719-68-5
M. Wt: 351.4 g/mol
InChI Key: DZFOJIAPAGYNSN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of fluorophenyl groups and a methoxy group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Isoquinoline Core: This can be achieved through Pomeranz-Fritsch or Bischler-Napieralski cyclization.

    Introduction of Fluorophenyl Groups: This step may involve Friedel-Crafts acylation or alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorophenyl and methoxy groups.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the fluorophenyl groups.

    1,2-Bis(3-fluorophenyl)ethane: Lacks the isoquinoline core.

Uniqueness

1,2,3,4-Tetrahydro-1,2-bis(3-fluorophenyl)-6-methoxyisoquinoline is unique due to the presence of both fluorophenyl and methoxy groups, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

96719-68-5

Molecular Formula

C22H19F2NO

Molecular Weight

351.4 g/mol

IUPAC Name

1,2-bis(3-fluorophenyl)-6-methoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H19F2NO/c1-26-20-8-9-21-15(13-20)10-11-25(19-7-3-6-18(24)14-19)22(21)16-4-2-5-17(23)12-16/h2-9,12-14,22H,10-11H2,1H3

InChI Key

DZFOJIAPAGYNSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC(=CC=C3)F)C4=CC(=CC=C4)F

Origin of Product

United States

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